2-(4-Oxocyclohexylidene)acetonitrile
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Overview
Description
2-(4-Oxocyclohexylidene)acetonitrile is an organic compound with a unique structure featuring a cyclohexylidene ring with a nitrile group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxocyclohexylidene)acetonitrile typically involves the reaction of cyclohexanone with acetonitrile under specific conditions. One common method includes refluxing cyclohexanone in acetonitrile, followed by the addition of a base to facilitate the formation of the desired product . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxocyclohexylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Nucleophiles such as Grignard reagents can be used to introduce new functional groups.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Primary amines.
Substitution: Various substituted nitriles and other derivatives.
Scientific Research Applications
2-(4-Oxocyclohexylidene)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Oxocyclohexylidene)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile, participating in reactions that modify biological molecules. The compound’s effects are mediated through pathways involving nucleophilic addition and substitution reactions, which can alter the function of target molecules .
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A simpler nitrile compound used as a solvent and intermediate in organic synthesis.
Cyclohexanone: A precursor in the synthesis of 2-(4-Oxocyclohexylidene)acetonitrile, used in various chemical reactions.
2-(4-Oxothiazolidine-2-ylidene)acetonitrile: A structurally similar compound with different reactivity and applications.
Uniqueness
This compound is unique due to its specific structure, which combines a cyclohexylidene ring with a nitrile group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C8H9NO |
---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
2-(4-oxocyclohexylidene)acetonitrile |
InChI |
InChI=1S/C8H9NO/c9-6-5-7-1-3-8(10)4-2-7/h5H,1-4H2 |
InChI Key |
JSSWLOXATWWNKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1=CC#N |
Origin of Product |
United States |
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